4-Isopropoxypiperidine

Description

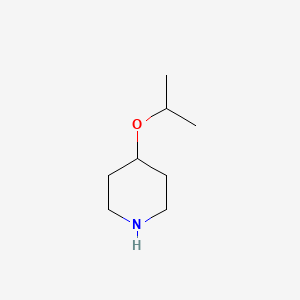

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXJBAAWCGBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615095 | |

| Record name | 4-[(Propan-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43139-18-0 | |

| Record name | 4-[(Propan-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 4-Isopropoxypiperidine (CAS: 43139-18-0): A Key Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS), is a testament to its remarkable utility. The piperidine moiety offers a synthetically tractable, three-dimensional framework that can improve aqueous solubility, metabolic stability, and provide a basic nitrogen atom crucial for interacting with biological targets.

This guide focuses on a specific and highly valuable derivative: This compound . By moving beyond the simple 4-hydroxy precursor to an ether linkage, specifically the isopropoxy group, medicinal chemists gain a powerful tool to fine-tune a candidate molecule's physicochemical properties. This etherification is not merely an arbitrary modification; it is a deliberate strategic choice to modulate lipophilicity, potentially block sites of metabolism, and explore new binding interactions. As a Senior Application Scientist, this guide will not only detail the "what" and "how" but also the critical "why" behind the synthesis and application of this versatile building block, providing the causal insights necessary for effective drug design and development.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent work. This compound is a distinct chemical entity with a unique set of identifiers and characteristics that dictate its handling, reactivity, and utility.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 43139-18-0 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [3] |

| Molecular Weight | 143.23 g/mol | [1] |

| IUPAC Name | 4-(propan-2-yloxy)piperidine | [3] |

| SMILES | CC(C)OC1CCNCC1 | [3] |

| InChIKey | RKGXJBAAWCGBQA-UHFFFAOYSA-N | [3] |

| PubChem CID | 21501982 | [3] |

Table 2: Physicochemical and Safety Data

| Property | Value | Source(s) |

| Appearance | Light yellow to colorless liquid | [1] |

| Boiling Point | 184-186 °C (Predicted) | N/A |

| Predicted pKa | 9.89 ± 0.10 (Strongest Basic) | N/A |

| Predicted XlogP | 1.0 | [3] |

| Storage | Store at 0-8 °C, protect from light | [1] |

| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation) |

PART 2: The Strategic Rationale in Drug Discovery

The decision to employ this compound over its more common precursor, 4-hydroxypiperidine, is driven by the need to precisely control a drug candidate's lipophilicity—a critical parameter governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Causality: Modulating Lipophilicity for Enhanced Performance

Lipophilicity is quantified by the partition coefficient (LogP), which measures a compound's distribution between an oily (octanol) and an aqueous phase. For CNS drugs, a LogP value typically in the range of 2-5 is often desired to facilitate passage through the blood-brain barrier.[4] The hydroxyl group of 4-hydroxypiperidine is polar and can act as both a hydrogen bond donor and acceptor, leading to lower lipophilicity. By converting this hydroxyl group to an isopropoxy ether, we fundamentally alter this property.

Table 3: Comparative Lipophilicity Analysis

| Compound | Structure | Predicted XlogP | Rationale for Change |

| 4-Hydroxypiperidine | C₅H₁₁NO | -0.4 | The polar -OH group increases hydrophilicity. |

| This compound | C₈H₁₇NO | 1.0 | The ether linkage removes the hydrogen bond donor capability and the isopropyl group adds lipophilic bulk, significantly increasing the LogP.[3] |

This calculated increase of ~1.4 log units represents a greater than 20-fold shift in partitioning towards the lipid phase. This is a powerful and predictable modification that allows a chemist to systematically increase a molecule's lipophilicity to optimize its pharmacokinetic profile. Furthermore, the ether linkage is generally more metabolically robust than a free hydroxyl group, which can be a site for rapid glucuronidation (a phase II metabolic reaction). The branched nature of the isopropyl group may also provide steric hindrance against enzymatic O-dealkylation compared to simpler methoxy or ethoxy groups.

Caption: Strategic modification of the piperidine scaffold.

PART 3: Synthesis and Characterization

The synthesis of this compound is a logical, multi-step process that relies on well-understood, high-yielding reactions. The following protocols are designed as self-validating systems, with integrated checkpoints (e.g., TLC, pH monitoring) to ensure reaction completion and product purity.

Overall Synthesis Workflow

The most common and economically viable route begins with the reduction of a protected 4-piperidone derivative to form the key 4-hydroxypiperidine intermediate, followed by a Williamson ether synthesis.

Caption: N-Protected synthesis route for this compound.

Experimental Protocol 1: Synthesis of N-Boc-4-Hydroxypiperidine (Intermediate)

Rationale: The piperidine nitrogen must first be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with subsequent reactions and to improve solubility in organic solvents. The ketone is then reduced to the alcohol using a mild reducing agent like sodium borohydride.

Materials:

-

1-Boc-4-piperidone (1 equiv.)

-

Sodium borohydride (NaBH₄) (1.5 equiv.)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 1-Boc-4-piperidone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification if purity is high.

Experimental Protocol 2: Synthesis of this compound

Rationale: This protocol follows the classic Williamson ether synthesis. The alcohol of the N-Boc-4-hydroxypiperidine intermediate is deprotonated with a strong, non-nucleophilic base (NaH) to form an alkoxide. This potent nucleophile then displaces a halide from an alkylating agent (2-bromopropane) in an Sₙ2 reaction. The final step involves the removal of the Boc protecting group under acidic conditions.

Materials:

-

N-Boc-4-hydroxypiperidine (1 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

-

2-bromopropane or 2-iodopropane (1.5 equiv.)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF. Cool to 0 °C.

-

Add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the resulting alkoxide solution back to 0 °C and add 2-bromopropane dropwise.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux (or stir at 40-50 °C) overnight.

-

Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the N-Boc-4-isopropoxypiperidine intermediate.

-

Cool the reaction to room temperature and quench by the slow addition of water. Extract with diethyl ether (3x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude N-Boc protected ether in a minimal amount of DCM or ether. Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor the deprotection by TLC until the protected intermediate is consumed.

-

Concentrate the solvent in vacuo. The product may be isolated as the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with dichloromethane.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Purify by distillation or column chromatography as needed.

PART 4: Product Characterization via Spectral Analysis (Predicted)

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~3.4 - 3.6 | Multiplet (tt, ddd) | 1H | CH-O |

| H-7 | ~3.6 - 3.8 | Septet | 1H | CH-(CH₃)₂ |

| H-2, H-6 (axial) | ~2.5 - 2.7 | Multiplet (dt, ddd) | 2H | CH₂-N |

| H-2, H-6 (equatorial) | ~3.0 - 3.2 | Multiplet (dt, ddd) | 2H | CH₂-N |

| H-3, H-5 (axial) | ~1.4 - 1.6 | Multiplet | 2H | CH₂-CH-O |

| H-3, H-5 (equatorial) | ~1.8 - 2.0 | Multiplet | 2H | CH₂-CH-O |

| N-H | ~1.5 - 2.5 | Broad Singlet | 1H | NH |

| H-8 | ~1.15 | Doublet | 6H | C-(CH₃)₂ |

| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||

| C-4 | ~72 - 75 | CH-O | ||

| C-7 | ~68 - 71 | CH-(CH₃)₂ | ||

| C-2, C-6 | ~44 - 46 | CH₂-N | ||

| C-3, C-5 | ~32 - 35 | CH₂-CH-O | ||

| C-8 | ~22 - 24 | C-(CH₃)₂ |

-

¹H NMR Rationale: The proton on the ether-linked carbon (H-4) will be deshielded to ~3.5 ppm. The septet for the isopropyl methine (H-7) and the characteristic doublet for the six equivalent methyl protons (H-8) will be key identifiers. The piperidine ring protons will show complex splitting patterns due to axial/equatorial differentiation.

-

¹³C NMR Rationale: The carbon attached to the oxygen (C-4) will be the most downfield of the sp³ carbons, appearing around 73 ppm. The isopropyl methine carbon (C-7) will be slightly upfield of that, with the remaining piperidine and methyl carbons appearing at higher fields.

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate, somewhat broad peak will appear around 3300-3350 cm⁻¹ , characteristic of a secondary amine.

-

C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (aliphatic C-H) between 2850-2980 cm⁻¹ .

-

C-O Stretch: A strong, characteristic C-O ether stretch should be visible in the 1070-1150 cm⁻¹ region. This is a key diagnostic peak distinguishing it from its 4-hydroxy precursor, which would show a broad O-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 143 .

-

Key Fragmentation: A primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a loss of an ethyl radical (CH₂CH₂) leading to a prominent peak at m/z = 114 . Another likely fragmentation is the loss of the isopropyl group (•CH(CH₃)₂) leading to a peak at m/z = 100 , or loss of isopropene via McLafferty-type rearrangement.

References

An In-Depth Technical Guide to 4-Isopropoxypiperidine: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxypiperidine, a key heterocyclic building block utilized by researchers, medicinal chemists, and drug development professionals. The document delineates its core molecular and physicochemical properties, provides a detailed protocol for its synthesis via Williamson etherification, and explores its strategic application in the synthesis of pharmacologically active agents, particularly in the realm of neuropharmacology. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered ring structure provides a reliable, three-dimensional framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets. The nitrogen atom, typically protonated at physiological pH, can serve as a crucial hydrogen bond donor or engage in ionic interactions, anchoring the molecule within a receptor's binding pocket.

The modification of the core piperidine structure is a cornerstone of modern medicinal chemistry. Substitution at the 4-position, in particular, allows for the introduction of diverse functional groups that can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable derivative, where the introduction of a small, lipophilic isopropoxy group enhances properties such as metabolic stability and cell membrane permeability, making it an attractive intermediate for drug design.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are essential for its effective application in synthesis and drug design. Its structure consists of a central piperidine ring with an isopropoxy group attached to the C4 carbon.

`dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} ` Caption: 2D Representation of this compound.

The key quantitative and qualitative properties of this compound are summarized in the table below. This data is critical for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [3][5] |

| Molecular Weight | 143.23 g/mol | [3][4][5] |

| CAS Number | 43139-18-0 | [3][4][5] |

| Appearance | Light yellow to colorless liquid | [3][4] |

| Purity | ≥ 96% (by NMR) | [3][4][6] |

| Predicted pKa | 9.89 ± 0.10 | [5] |

| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [3][4] |

Synthesis of this compound

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for preparing 4-alkoxypiperidines is the Williamson ether synthesis.[7] This robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide or sulfonate ester. In the context of this compound synthesis, this translates to the O-alkylation of a 4-hydroxypiperidine precursor with an isopropyl electrophile.

The causality behind this strategic choice is twofold:

-

Precursor Availability: 4-Hydroxypiperidine and its N-protected derivatives are readily available and relatively inexpensive commercial starting materials.[8]

-

Reaction Efficiency: The S(_N)2 mechanism is highly efficient for this transformation. Using a secondary halide like 2-bromopropane is feasible, although care must be taken to minimize the competing E2 elimination pathway, which can be achieved by controlling temperature and the choice of base.[7]

Self-Validating Experimental Protocol

This protocol describes a two-step synthesis starting from the commercially available N-Boc-4-hydroxypiperidine. The use of a Boc protecting group is a critical experimental choice, as it prevents N-alkylation of the piperidine nitrogen, ensuring exclusive O-alkylation at the hydroxyl group. The final deprotection step is a standard and high-yielding procedure.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 59.6 mmol, 1.2 eq.) portion-wise over 20 minutes.

-

Expertise & Experience: The portion-wise addition of NaH at 0 °C is crucial to control the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes and pressure buildup.

-

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (7.0 mL, 74.5 mmol, 1.5 eq.) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up & Isolation:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil by flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the N-Boc protected product as a clear oil.

Step 2: Deprotection to yield this compound

-

Setup: Dissolve the purified tert-butyl this compound-1-carboxylate (from Step 1) in 50 mL of 1,4-dioxane.

-

Acidification: To this solution, add a saturated solution of HCl in 1,4-dioxane (50 mL, ~4M).

-

Trustworthiness: Using HCl in an anhydrous solvent like dioxane is a standard, reliable method for Boc deprotection that typically proceeds to completion with minimal side products.[9]

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify with 2M NaOH to pH > 12, and extract with dichloromethane (3 x 50 mL).

-

Final Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under vacuum to afford pure this compound. The purity should be confirmed by NMR spectroscopy (typically ≥ 96%).[3]

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily found, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This theoretical data provides a baseline for researchers to validate their synthetic product.

-

¹H NMR: The spectrum would feature characteristic signals for the piperidine ring protons, typically in the δ 1.5-3.2 ppm range. A distinct septet around δ 3.5-3.8 ppm would correspond to the methine proton (-CH) of the isopropoxy group, coupled to the six methyl protons. The methyl protons (-CH₃) of the isopropoxy group would appear as a prominent doublet around δ 1.1-1.2 ppm. The proton on the piperidine C4 carbon, bonded to the ether oxygen, would be observed as a multiplet around δ 3.3-3.6 ppm.

-

¹³C NMR: The carbon spectrum would show two signals for the isopropoxy group: one for the methine carbon (~δ 68-72 ppm) and one for the two equivalent methyl carbons (~δ 22-24 ppm). The piperidine carbons would appear in the region of δ 30-75 ppm, with the C4 carbon directly attached to the oxygen being the most downfield (~δ 70-74 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C-O-C ether stretch in the fingerprint region, typically around 1080-1150 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) would confirm the complete conversion of the 4-hydroxypiperidine precursor. C-H stretching vibrations from the aliphatic piperidine and isopropyl groups would be visible in the 2850-2980 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing molecules targeting a range of biological systems, with a notable emphasis on central nervous system (CNS) disorders.[3][4] Its utility is demonstrated in its incorporation into complex molecules designed as receptor antagonists or enzyme inhibitors.

Case Study: Synthesis of Phthalazinone Derivatives as PARP Inhibitors

A key, field-proven application of this compound is in the synthesis of phthalazinone derivatives.[10] These compounds are often investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair and a validated target in oncology.

In a patented synthetic route, this compound hydrochloride is used as a key nucleophile.[10] The piperidine nitrogen attacks an activated carboxylic acid on the phthalazinone core, forming a stable amide bond.

The choice of this compound in this context is deliberate. The isopropoxy group can serve multiple functions:

-

Modulating Lipophilicity: It increases the overall lipophilicity of the final molecule, which can improve its ability to cross cell membranes and reach its intracellular target (PARP).

-

Vector for Further Synthesis: The ether group is generally stable, but its presence provides a specific steric and electronic environment that can influence the molecule's conformation and binding affinity.

-

Improving Drug-like Properties: Compared to a simple hydroxyl group, the isopropoxy ether is metabolically more robust, preventing rapid Phase II conjugation and clearance, thus potentially improving the pharmacokinetic profile of the drug candidate.

This example authoritatively grounds the utility of this compound, demonstrating its direct application in the synthesis of complex, biologically relevant molecules as described in the patent literature.[10]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should always be consulted before use. Key hazards include:

-

Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: The compound is harmful if swallowed and toxic if inhaled or in contact with skin.

-

Corrosivity: It can cause severe skin burns and eye damage.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place (0-8 °C) as recommended.[3][4]

Conclusion

This compound stands as a testament to the power of strategic molecular design. By modifying the ubiquitous piperidine scaffold with a simple yet effective isopropoxy group, chemists have created a building block that offers enhanced solubility, reactivity, and metabolic stability. Its proven application in the synthesis of advanced pharmaceutical intermediates, such as PARP inhibitors, underscores its value to the drug discovery community. This guide has provided the foundational knowledge—from molecular properties and a validated synthetic protocol to its practical application—necessary for researchers to confidently and effectively integrate this compound into their research and development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 8. 4-Hydroxypiperidine [webbook.nist.gov]

- 9. 4-(3-Oxopropoxy)piperidine-1-carboxylic acid | C9H15NO4 | CID 176652743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2009093032A1 - Phthalazinone derivatives - Google Patents [patents.google.com]

The Strategic deployment of 4-Isopropoxypiperidine in Modern Drug Discovery: A Technical Guide

Foreword: The Unsung Hero of Privileged Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists often rely on a select group of molecular frameworks known as "privileged scaffolds." These structures, through their inherent ability to interact with multiple biological targets and confer favorable pharmacokinetic properties, serve as the bedrock for the design of countless successful drugs. The piperidine ring is a quintessential example of such a scaffold. This guide, however, delves deeper, focusing on a specific, strategically functionalized derivative: 4-Isopropoxypiperidine. While seemingly a subtle modification, the introduction of the isopropoxy group at the 4-position imparts a unique set of physicochemical characteristics that have been astutely exploited in the development of a new generation of therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, derivatization, and diverse applications of this compound, all grounded in robust scientific principles and literature.

The Molecular Architecture: Physicochemical Properties of this compound

This compound is a saturated heterocyclic amine distinguished by a piperidine ring bearing an isopropoxy group at the C4 position. This specific substitution pattern results in a molecule with a finely tuned balance of properties that are highly desirable in drug design.

Key Physicochemical Parameters and Their Significance:

| Property | Approximate Value | Significance in Drug Design |

| Molecular Formula | C₈H₁₇NO | Provides a favorable starting point for molecular weight and complexity. |

| Molecular Weight | 143.23 g/mol | Adheres to Lipinski's "Rule of Five," suggesting good potential for oral bioavailability. |

| pKa | 9.5 - 10.5 | The basicity of the piperidine nitrogen allows for protonation at physiological pH, enhancing aqueous solubility and enabling the formation of pharmaceutically acceptable salts. |

| Calculated logP | ~1.7 | The isopropoxy group imparts a moderate degree of lipophilicity, which can be crucial for traversing cellular membranes and the blood-brain barrier. |

The piperidine core provides a three-dimensional structure that can effectively orient substituents in space to engage with biological targets. The isopropoxy group, in particular, offers a combination of steric bulk and lipophilicity that can enhance binding affinity and selectivity.

Crafting the Core: Synthesis and Derivatization of this compound

The synthetic accessibility of this compound is a key factor in its widespread use as a building block. A common and efficient route involves the Williamson ether synthesis.[1][2][3][4][5]

Core Synthesis via Williamson Ether Synthesis

This method typically starts with a readily available and protected 4-hydroxypiperidine derivative.

Experimental Protocol: Synthesis of N-Boc-4-Isopropoxypiperidine

-

Materials: N-Boc-4-hydroxypiperidine, sodium hydride (60% dispersion in mineral oil), 2-bromopropane, anhydrous tetrahydrofuran (THF).[6][7][8][9]

-

Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath. b. A solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. c. The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the alkoxide. d. 2-bromopropane (1.5 equivalents) is added to the reaction mixture, which is then heated to reflux (approximately 66 °C) for 12-18 hours. e. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. g. The product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. h. The crude product is purified by column chromatography on silica gel to yield pure N-Boc-4-isopropoxypiperidine.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the free this compound.

Causality in Experimental Design: The use of the Boc protecting group is critical to prevent the nucleophilic piperidine nitrogen from reacting with the 2-bromopropane. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate the hydroxyl group, forming the reactive alkoxide. The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[1][2][3][4][5]

Caption: Synthetic workflow for the preparation of this compound.

Versatile Derivatization of the Piperidine Nitrogen

The secondary amine of this compound is a key functional handle for its incorporation into more complex molecules through various N-alkylation and N-acylation reactions.

Applications in Research and Development

The unique properties of this compound have led to its utilization in diverse areas of chemical research, from medicinal chemistry to agrochemicals.

Central Nervous System (CNS) Drug Discovery

The piperidine scaffold is prevalent in CNS-active compounds due to its ability to impart favorable properties for blood-brain barrier penetration. The moderate lipophilicity of the 4-isopropoxy group can further enhance this characteristic.[10]

Case Study: Dopamine D₄ Receptor Antagonists

The dopamine D₄ receptor is a G-protein coupled receptor (GPCR) that has been implicated in various neuropsychiatric disorders. Research has shown that derivatives of 4-alkoxypiperidines can act as potent and selective antagonists of the D₄ receptor.[11] For instance, a compound with a 3-isopropoxy substitution on a pyridinylamine moiety attached to a 4-aminopiperidine core (U-101958) demonstrated a high affinity (Ki of 1.4 nM) for the human dopamine D₄ receptor with over 100-fold selectivity against the D₂ receptor and other related receptors.[11] This highlights the potential of the this compound scaffold in the design of selective CNS agents.

Caption: Conceptual binding of a this compound-containing ligand to the dopamine D₄ receptor.

Experimental Protocol: Reductive Amination for Derivatization

-

Objective: To synthesize a tertiary amine derivative from this compound and a carbonyl compound.

-

Materials: this compound, an aldehyde or ketone (e.g., benzaldehyde), sodium triacetoxyborohydride, and a suitable solvent (e.g., dichloromethane or dichloroethane).

-

Procedure: a. To a stirred solution of this compound (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in the chosen solvent, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. b. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS. c. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. d. Separate the organic layer, and extract the aqueous layer with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

Agrochemical Formulations

This compound also serves as a valuable intermediate in the synthesis of agrochemicals.[10] Its properties can enhance the efficacy of pesticides and herbicides by improving their absorption and stability. The piperidine moiety can be found in various picolinamide-based herbicides, and the 4-isopropoxy group can modulate the physicochemical properties of the final product to optimize its performance in the field.

Broader Potential in Medicinal Chemistry

While specific examples in other therapeutic areas are less documented, the properties of the this compound scaffold suggest its potential in:

-

Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors, often acting as a solvent-exposed moiety that can be functionalized to improve solubility and pharmacokinetic properties.

-

Other GPCR Modulators: The versatility of the piperidine scaffold in targeting a wide range of GPCRs suggests that this compound could be a valuable building block for developing novel ligands for other receptors, such as opioid or muscarinic receptors.[12]

Future Perspectives: PROTACs and Covalent Inhibitors

The field of drug discovery is continually evolving, with the emergence of new modalities such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. The this compound scaffold, with its readily functionalizable nitrogen, is well-suited for incorporation into these advanced therapeutic strategies. The piperidine ring can serve as a robust linker component in a PROTAC, connecting a target-binding warhead to an E3 ligase ligand. Furthermore, the nitrogen atom can be derivatized to introduce a reactive "warhead" for the development of targeted covalent inhibitors.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in the synthetic chemist's toolbox. Its unique combination of a privileged piperidine scaffold with a strategically placed isopropoxy group provides a powerful platform for the design and synthesis of novel molecules with tailored physicochemical and pharmacological properties. From selective CNS agents to potent agrochemicals, the applications of this compound are diverse and continue to expand. As drug discovery ventures into new modalities and tackles increasingly complex biological targets, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of innovative medicines and chemical technologies.

References

- 1. Williamson Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 4-Isopropoxypiperidine

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide has been compiled using information from chemical suppliers, fundamental chemical principles, and safety data from structurally analogous compounds. All users must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a piperidine ring substituted with an isopropoxy group at the 4-position, imparts specific solubility and reactivity characteristics that are valuable in the synthesis of complex molecules, particularly those targeting neurological disorders.[1] Understanding its physical properties is the first step in establishing safe handling protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 43139-18-0 | [1][3] |

| Molecular Formula | C₈H₁₇NO | [1][3] |

| Molecular Weight | 143.23 g/mol | [1][3] |

| Appearance | Light yellow to colorless liquid | [1][2] |

| Purity | ≥ 96% (Typical) | [1][3] |

| Storage Temperature | 0-8 °C | [1][2] |

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of a specific toxicological profile for this compound, a conservative approach based on its chemical class (substituted aliphatic amine) and data from analogous structures, such as other 4-substituted piperidines, is necessary. Piperidine and its derivatives are known to be basic and can be corrosive or irritating to tissues. For instance, 4-Hydroxypiperidine is classified as causing skin corrosion/irritation and serious eye damage.[4] Other hazardous piperidine derivatives are classified as acutely toxic upon inhalation, skin contact, and ingestion, in addition to causing severe skin burns and eye damage.

Causality of Hazards: The basic nitrogen atom in the piperidine ring is the primary source of its corrosive and irritant properties. It can readily accept a proton, leading to a high pH that can cause chemical burns upon contact with skin, eyes, or mucous membranes.

Table 2: Anticipated Hazard Classification for this compound

| Hazard Class | GHS Category | Rationale / Associated Statement |

| Acute Toxicity (Oral) | Category 4 (Anticipated) | Harmful if swallowed.[4] |

| Acute Toxicity (Dermal) | Category 3-4 (Anticipated) | Toxic or harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3-4 (Anticipated) | Toxic or harmful if inhaled. |

| Skin Corrosion / Irritation | Category 1B or 2 (Anticipated) | Causes severe skin burns and eye damage, or causes skin irritation. |

| Serious Eye Damage / Irritation | Category 1 (Anticipated) | Causes serious eye damage. |

Based on this assessment, this compound must be handled as a hazardous substance with the potential for severe tissue damage and toxicity.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes control methods. This approach dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.

Caption: The Hierarchy of Hazard Controls prioritizes strategies from most to least effective.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

-

Restricted Access: Limit access to areas where the chemical is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes. Standard safety glasses are insufficient.

-

Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for short-term contact, but for extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or holes before use and dispose of them properly after handling.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use must be part of a formal respiratory protection program.

Section 4: Safe Handling and Storage Procedures

Handling Protocol

-

Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is available and in good condition, and emergency equipment (safety shower, eyewash station, spill kit) is accessible and unobstructed.

-

Aliquotting and Transfer: Use gastight syringes or cannulation techniques for transferring the liquid to minimize exposure. Avoid pouring. Work with the smallest quantity necessary for the experiment.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as violent reactions can occur.[4]

-

Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities, as related compounds can be flammable. Ground and bond containers and receiving equipment.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[5]

Storage Protocol

-

Temperature: Store in a refrigerator at the recommended temperature of 0-8 °C.[1][2]

-

Container: Keep the container tightly closed and properly labeled.

-

Location: Store in a well-ventilated, designated area for hazardous chemicals. Do not store with incompatible materials.

-

Security: Keep the storage location locked or otherwise secured to prevent unauthorized access.

Section 5: First-Aid and Emergency Procedures

Immediate response is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[7]

Spill Response Protocol

The following workflow should be initiated immediately upon discovery of a spill.

References

The Piperidine Nucleus: From Socratic Demise to Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of the piperidine ring is a remarkable journey through the history of chemistry and medicine. This simple, six-membered nitrogenous heterocycle, first isolated from the pungent piperine of black pepper, has evolved from a notorious natural toxin to an indispensable scaffold in modern drug discovery.[1][2] Its unique conformational properties and synthetic versatility have established it as a "privileged structure" in medicinal chemistry, forming the core of countless therapeutic agents across a vast spectrum of diseases.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of piperidine derivatives, offering field-proven insights for professionals engaged in the art and science of drug development.

Chapter 1: The Alkaloids - Nature's Blueprint for Piperidine Chemistry

The initial chapter of the piperidine story was written not in the laboratory, but in the diverse chemical arsenals of the natural world. Long before its structure was understood, humanity was intimately, and often lethally, acquainted with piperidine-containing alkaloids.

Coniine: The First Alkaloid to be Conquered

The historical and chemical significance of coniine cannot be overstated. This simple 2-propylpiperidine, isolated from poison hemlock (Conium maculatum), is infamous as the toxic agent used in the 399 BC execution of the philosopher Socrates.[5][6] For chemists, however, coniine represents two monumental firsts: it was the first alkaloid to have its chemical structure correctly determined (by August Wilhelm von Hofmann in 1881) and the very first to be synthesized in a laboratory (by Albert Ladenburg in 1886).[5][7]

Ladenburg's synthesis was a landmark achievement, a definitive proof that complex, biologically active molecules from nature could be constructed through the logical application of chemical principles. This accomplishment effectively laid a foundational stone for the entire field of synthetic organic chemistry.

Experimental Protocol: The Ladenburg Synthesis of (±)-Coniine (1886)

The causality behind Ladenburg's choices reflects the tools and understanding of his era. The strategy was to begin with a related, commercially available aromatic heterocycle (pyridine), introduce the required carbon side chain, and then reduce the aromatic ring to the saturated piperidine core.

Objective: To achieve the total synthesis of the alkaloid coniine from a simple pyridine starting material.

Methodology:

-

Step 1: Isomerization to α-Picoline (2-Methylpyridine).

-

Procedure: 2-Picoline (2-methylpyridine) is heated with acetaldehyde in the presence of anhydrous zinc chloride.[7]

-

Causality: Ladenburg began with 2-methylpyridine. He needed to append a two-carbon unit to the methyl group to create the n-propyl side chain. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, was the logical choice. Acetaldehyde provides the necessary two-carbon electrophile, and the zinc chloride acts as a Lewis acid catalyst to activate the aldehyde.

-

-

Step 2: Condensation to 2-Propenylpyridine.

-

Procedure: 2-Picoline (2-methylpyridine) reacts with acetaldehyde in the presence of a base to form 2-propenylpyridine.[6]

-

Causality: This step forges the complete carbon skeleton of coniine. The product is an unsaturated pyridine derivative, which sets the stage for the final reduction.

-

-

Step 3: Reduction to Racemic (±)-Coniine.

-

Procedure: The 2-propenylpyridine intermediate is reduced using metallic sodium in boiling ethanol.[6][7]

-

Causality: This is a classic "dissolving metal reduction." In the late 19th century, catalytic hydrogenation was not yet a routine technique. The Birch-like reduction using sodium in alcohol was a powerful method for reducing aromatic systems. This reaction reduces both the pyridine ring to a piperidine and the alkene side chain to a saturated propyl group simultaneously, yielding racemic coniine.

-

-

Step 4: Resolution of Enantiomers.

-

Procedure: The racemic mixture is treated with (+)-tartaric acid. The resulting diastereomeric salts, ((+)-coniine)-(+)-tartrate and ((-)-coniine)-(+)-tartrate, exhibit different solubilities and can be separated by fractional crystallization.[6]

-

Causality: Ladenburg recognized that the natural product was optically active, while his synthesis produced an inactive 50:50 mixture of enantiomers. To prove he had synthesized the true natural product, he needed to separate them. This use of a chiral resolving agent to separate enantiomers via diastereomeric salt formation was a cutting-edge technique and remains a fundamental principle in stereochemistry.

-

Caption: Ladenburg's historic 1886 synthesis of Coniine.

The Broader Alkaloid Family

Coniine was just the beginning. The piperidine motif is now recognized in a vast array of natural products, each with unique biological activities.

| Alkaloid | Natural Source | Significance |

| Piperine | Piper nigrum (Black Pepper) | Responsible for the pungency of pepper; the origin of the piperidine name.[1][8] |

| Lobeline | Lobelia inflata (Indian Tobacco) | A nicotinic acetylcholine receptor agonist.[1] |

| Solenopsin | Fire Ant Venom | A key component of fire ant venom with hemolytic and neurotoxic properties.[1] |

| Morphine | Papaver somniferum (Opium Poppy) | A powerful analgesic containing a fused piperidine ring structure.[9][10] |

| Atropine | Atropa belladonna | Contains a fused piperidine (tropane) ring; used to treat bradycardia.[10] |

Chapter 2: The Synthetic Revolution - Mastering the Piperidine Core

The groundbreaking work on alkaloids ignited interest in the piperidine scaffold, but its widespread use in drug discovery required robust, scalable, and versatile synthetic methods. The 20th century saw a transition from laborious total syntheses to efficient, general routes for creating substituted piperidines.

The most direct and industrially significant method is the catalytic hydrogenation of pyridine .[1] This process, typically using catalysts like nickel or molybdenum disulfide, allows for the large-scale production of the parent piperidine ring, making it a readily available commodity chemical.[1][11]

For drug development, however, chemists require precise control over the placement of substituents on the ring. This need drove the development of more nuanced synthetic strategies, allowing for the construction of complex piperidine derivatives from acyclic precursors. Key methods include the Dieckmann condensation to form versatile 4-piperidone intermediates and modern stereoselective approaches like the aza-Diels-Alder reaction.[11]

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coniine [bionity.com]

- 7. Coniine - Wikipedia [en.wikipedia.org]

- 8. Piperidine alkaloids - Wikipedia [en.wikipedia.org]

- 9. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. apps.dtic.mil [apps.dtic.mil]

A Researcher's Guide to Sourcing and Utilizing 4-Isopropoxypiperidine in Drug Discovery

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Isopropoxypiperidine, a key building block in modern pharmaceutical research. The guide details reputable commercial suppliers, outlines critical quality control parameters, and presents validated analytical methodologies for purity and identity verification. Furthermore, it delves into the practical application of this compound, using its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors as an illustrative case study. This document is intended to serve as a practical resource to streamline the procurement and effective utilization of this versatile chemical intermediate in a research and development setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide array of biological receptors. The introduction of an isopropoxy group at the 4-position of the piperidine ring imparts unique physicochemical properties to the molecule. The isopropoxy moiety can enhance solubility, modulate lipophilicity, and provide a steric handle to influence binding affinity and selectivity for a given biological target.[1][3]

This compound has emerged as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of therapeutics for neurological disorders and metabolic diseases.[1][2][3] Its utility as a synthetic building block underscores the importance of sourcing high-quality material and employing rigorous analytical techniques to ensure the integrity of research outcomes. This guide provides an in-depth examination of these critical aspects.

Commercial Sourcing of Research-Grade this compound

The selection of a reliable commercial supplier is a critical first step in any research endeavor. For a specialized chemical like this compound, factors such as purity, batch-to-batch consistency, available quantities, and the provision of comprehensive documentation are paramount. The following table provides a comparative overview of several reputable suppliers catering to the research and development community.

| Supplier | Purity Specification | Available Quantities | Pricing (USD, where available) | Documentation |

| Chem-Impex | ≥96% (NMR) | 100mg, 250mg, 1g | $113.87 (100mg), $220.13 (250mg), $444.27 (1g) | SDS, Product Specification, CoA (available upon request) |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Research and bulk quantities | Available on request | ISO certified |

| Spectrum Chemical | Varies by product | Various research and bulk sizes | Available on request | SDS, Certificate of Analysis |

| Hyma Synthesis Pvt. Ltd. | Custom to client specs | Research and bulk quantities | Available on request | ISO certified, provides GC, HPLC, NMR, GC-MS data |

Expert Insight: When selecting a supplier, it is crucial to look beyond the initial cost. A supplier's commitment to quality, as evidenced by their certifications (e.g., ISO) and the ready availability of detailed analytical documentation, can save significant time and resources in the long run by preventing issues arising from impure or misidentified starting materials. Always request a lot-specific Certificate of Analysis before purchase.

Quality Control and Analytical Verification: A Self-Validating System

Ensuring the identity and purity of this compound is a non-negotiable aspect of its use in research. A multi-pronged analytical approach is recommended to establish a high degree of confidence in the material's quality.

The Certificate of Analysis (CoA): Your First Line of Defense

A comprehensive Certificate of Analysis is the cornerstone of quality assurance. Researchers should meticulously review the CoA for the following key parameters:

-

Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The spectral data should be consistent with the known structure of this compound.

-

Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, though this can be project-dependent.

-

Appearance: Should be a colorless to light yellow liquid.

-

Water Content: Often measured by Karl Fischer titration.

-

Residual Solvents: If applicable, should be within acceptable limits.

Below is a representative example of what to expect in a Certificate of Analysis for this compound:

Certificate of Analysis

| Product Name: | This compound | Lot Number: | XXXXXX |

| CAS Number: | 43139-18-0 | Molecular Formula: | C₈H₁₇NO |

| Molecular Weight: | 143.23 | Analysis Date: | YYYY-MM-DD |

| Test | Specification | Result |

| Appearance | Colorless to light yellow liquid | Conforms |

| Identity by ¹H NMR | Conforms to structure | Conforms |

| Purity by HPLC (AUC) | ≥ 96.0% | 98.2% |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% |

In-House Verification: Experimental Protocols

While a supplier's CoA is essential, in-house verification provides an added layer of security and is considered best practice in a research setting.

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum and compare the chemical shifts and coupling patterns to the expected values for this compound. Key expected signals include those for the piperidine ring protons, the isopropoxy methine proton, and the isopropoxy methyl protons.

HPLC is the workhorse technique for determining the purity of organic compounds.

Experimental Protocol: HPLC Purity Analysis of this compound

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-2 min: 5% Acetonitrile

-

2-12 min: 5% to 95% Acetonitrile

-

12-15 min: 95% Acetonitrile

-

15-16 min: 95% to 5% Acetonitrile

-

16-20 min: 5% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition.

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Application in Drug Discovery: A Case Study in DPP-4 Inhibitor Synthesis

The therapeutic potential of inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes has led to the development of several successful drugs, known as "gliptins".[4][5][6] Many of these inhibitors feature a substituted piperidine ring that plays a crucial role in their binding to the DPP-4 active site. The 4-alkoxypiperidine moiety, in particular, has been explored to optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

The synthesis of DPP-4 inhibitors often involves the coupling of a suitably protected 4-alkoxypiperidine derivative with a heterocyclic core. The isopropoxy group in this compound can offer advantages in terms of metabolic stability and potency compared to other alkoxy substituents.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a hypothetical DPP-4 inhibitor.

Caption: Synthetic workflow for a DPP-4 inhibitor utilizing this compound.

The choice of this compound in this synthetic route is driven by the desire to introduce a specific lipophilic and steric profile at a key position of the final molecule, which can lead to enhanced binding affinity and an improved pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its successful application hinges on the ability to source high-quality material and rigorously verify its identity and purity. This guide has provided a framework for navigating the commercial landscape of suppliers, implementing robust quality control measures, and understanding the practical application of this important chemical intermediate. By adhering to the principles of due diligence in sourcing and in-house analytical validation, researchers can confidently incorporate this compound into their synthetic campaigns, thereby accelerating the discovery of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Integration of 4-Isopropoxypiperidine in Modern Pharmaceutical Development: Application Notes and Protocols

Introduction: The Ascendancy of Saturated Heterocycles in Drug Design

In the landscape of contemporary drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of rational molecular design. Among these, the piperidine moiety is particularly prominent, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[1] This guide focuses on a specific, highly versatile derivative: 4-isopropoxypiperidine. The introduction of the isopropoxy group at the 4-position offers a nuanced modulation of lipophilicity, hydrogen bonding potential, and steric bulk, making it an invaluable building block for a new generation of therapeutic agents, particularly in the realm of neuropharmacology and oncology.[2]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed, validated protocols for the synthesis and quality control of this compound but also elucidates the scientific rationale behind its application, with a particular focus on its role as a key intermediate in the synthesis of targeted therapies, such as c-Met kinase inhibitors.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO | [2] |

| Molecular Weight | 143.23 g/mol | [2] |

| Appearance | Light yellow to colorless liquid | [2] |

| CAS Number | 43139-18-0 | [2] |

| Storage Conditions | 0-8 °C | [2] |

Spectroscopic Data:

| Technique | Key Signals (in CDCl₃) |

| ¹H NMR | δ (ppm): ~3.55 (septet, 1H, -OCH(CH₃)₂), ~3.40 (m, 1H, -CH-O-), ~3.05 (m, 2H, piperidine CH₂ axial), ~2.60 (m, 2H, piperidine CH₂ equatorial), ~1.90 (m, 2H, piperidine CH₂ axial), ~1.70 (m, 2H, piperidine CH₂ equatorial), ~1.15 (d, 6H, -OCH(CH₃)₂)[4][5] |

| ¹³C NMR | δ (ppm): ~71.0 (-CH-O-), ~68.0 (-OCH(CH₃)₂), ~44.0 (piperidine C2/C6), ~32.0 (piperidine C3/C5), ~22.0 (-OCH(CH₃)₂)[4][5] |

The Rationale for Employing this compound in Drug Design

The strategic choice to incorporate the this compound scaffold is driven by its ability to confer multiple advantageous properties to a drug candidate:

-

Modulation of Physicochemical Properties : The isopropoxy group, compared to a simple hydroxyl or methoxy group, provides a moderate increase in lipophilicity. This can be critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, including its ability to penetrate the blood-brain barrier. The ether linkage is also generally more metabolically stable than an ester or a free hydroxyl group.[6]

-

Vectorial Hydrogen Bonding : The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, providing a key interaction point with biological targets without the liability of a hydrogen bond-donating hydroxyl group, which can sometimes lead to unwanted metabolic conjugation.[7]

-

Structural Rigidity and Conformational Control : The piperidine ring exists predominantly in a chair conformation. A substituent at the 4-position can influence the conformational preference of groups attached to the nitrogen, which can be crucial for optimizing binding to a target protein.[1]

Synthetic Protocols

The following protocols provide a reliable pathway for the synthesis of this compound, starting from the commercially available N-Boc-4-hydroxypiperidine.

Protocol 1: Synthesis of N-Boc-4-isopropoxypiperidine via Williamson Ether Synthesis

This protocol details the O-alkylation of N-Boc-4-hydroxypiperidine with 2-bromopropane. The Boc protecting group is essential to prevent N-alkylation of the piperidine nitrogen.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropane (Isopropyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2 M concentration).

-

Alkoxide Formation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture may bubble as hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[8]

-

Alkylation : Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.5 eq) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 65 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-isopropoxypiperidine.

Protocol 2: Deprotection of N-Boc-4-isopropoxypiperidine

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free base, this compound.

Materials:

-

N-Boc-4-isopropoxypiperidine

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : Dissolve N-Boc-4-isopropoxypiperidine (1.0 eq) in a minimal amount of DCM.

-

Deprotection : Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[9]

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Neutralization : Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free base.

-

Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound as an oil. Due to its volatility, it is often converted directly to its hydrochloride salt for easier handling and storage.

Application in Pharmaceutical Synthesis: Preparation of a c-Met Kinase Inhibitor Intermediate

This compound is a key building block for certain c-Met kinase inhibitors.[3] The following protocol outlines the synthesis of 2-(4-isopropoxypiperidin-1-yl)-5-nitropyridine, a common intermediate in this class of compounds.

Protocol 3: Synthesis of 2-(4-isopropoxypiperidin-1-yl)-5-nitropyridine

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction.

Materials:

-

This compound

-

2-Chloro-5-nitropyridine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a solution of this compound (1.1 eq) in anhydrous DMF, add 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).[10]

-

Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.

-

Work-up : Cool the reaction to room temperature and pour it into water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-(4-isopropoxypiperidin-1-yl)-5-nitropyridine.

Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following are recommended analytical methods.

Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with UV detector

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[3]

Protocol 5: Analysis of Volatile Impurities by Gas Chromatography (GC)

Instrumentation:

-

GC system with Flame Ionization Detector (FID)

Chromatographic Conditions:

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min. |

| Injection Volume | 1 µL (split ratio 50:1) |

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.[1]

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical development. Its unique structural and physicochemical properties allow for the fine-tuning of drug candidates to achieve desired pharmacological profiles. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and quality control of this important intermediate, as well as its application in the synthesis of advanced pharmaceutical targets. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of well-characterized building blocks like this compound will remain a critical component of successful drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. aqmd.gov [aqmd.gov]

- 7. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

4-Isopropoxypiperidine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Introduction: The Strategic Importance of the 4-Isopropoxypiperidine Moiety